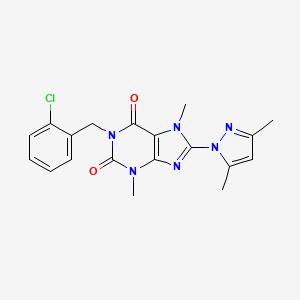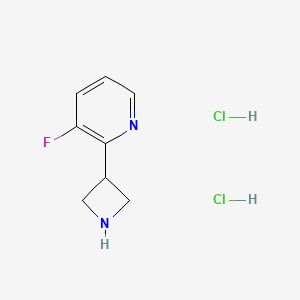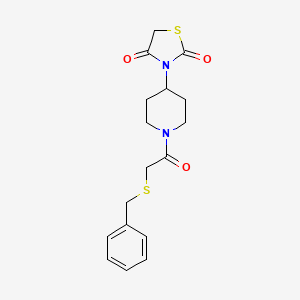
3-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a thiazolidine-2,4-dione moiety, and a benzylthioacetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine ring is often synthesized through cyclization reactions involving amines and aldehydes.
Introduction of the Benzylthioacetyl Group: This step involves the reaction of benzyl mercaptan with an acetylating agent to form the benzylthioacetyl group.
Formation of the Thiazolidine-2,4-dione Moiety: This is achieved through the reaction of thiazolidine with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzylthioacetyl group may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione moiety and are known for their antidiabetic properties.
Piperidine Derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological activities.
Uniqueness
3-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-15(11-23-10-13-4-2-1-3-5-13)18-8-6-14(7-9-18)19-16(21)12-24-17(19)22/h1-5,14H,6-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUMEIIVNXTXLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2378962.png)
![3-cyclopentyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2378963.png)
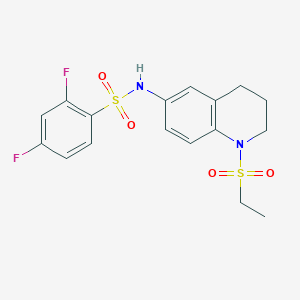
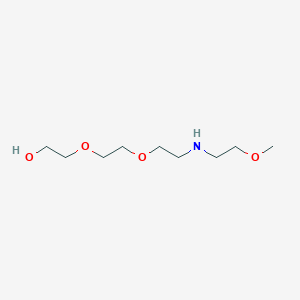
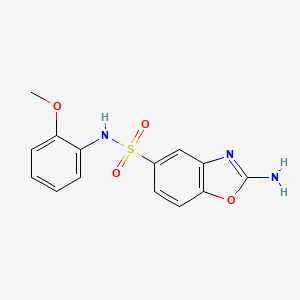
![2-(Cyclobutylmethylsulfanyl)-3-propan-2-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2378969.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2378972.png)
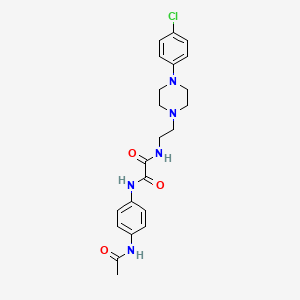
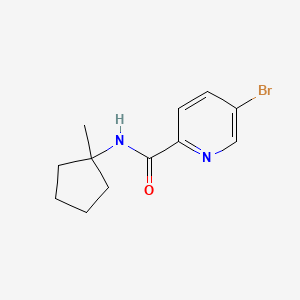
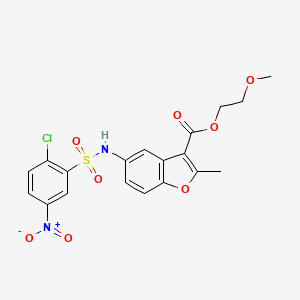
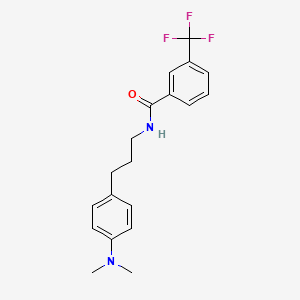
![1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate](/img/structure/B2378979.png)
